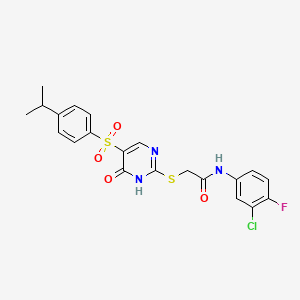
N-(3-chloro-4-fluorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3-chloro-4-fluorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide" is a complex molecule that appears to be related to a class of compounds known for their potential pharmacological properties. Although the provided papers do not directly discuss this compound, they do provide insights into similar molecules, which can help us infer certain aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with aniline derivatives. For instance, the synthesis of "N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide" is achieved by reacting 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . This suggests that the synthesis of our target compound might also involve the use of aniline derivatives and possibly a similar activating agent like POCl3 to introduce the acetamide group.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as NMR and IR spectroscopy, as well as X-ray diffraction analysis . These techniques would likely be employed to determine the structure of "N-(3-chloro-4-fluorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide" as well. The presence of a dihydropyrimidinyl group and a sulfonyl group in the compound suggests a complex structure that may exhibit interesting conformational behavior.
Chemical Reactions Analysis
The chemical reactions of similar compounds involve interactions with various reagents to form new bonds and introduce functional groups. For example, the reaction of 6-methyluracil with 2-chloromethyltiiran leads to the formation of a tetrahydropyrimidine derivative . This indicates that the target compound might also undergo reactions that involve the formation of heterocyclic rings and the introduction of sulfur-containing groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by their crystalline structure, solubility, and stability. The crystal data provided for a related compound shows a monoclinic space group, which could be indicative of the crystalline nature of our compound of interest . Additionally, the conformational analysis of similar molecules suggests that the physical properties of our compound may be influenced by the internal rotation of certain groups, affecting its behavior in different solvents .
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity
One study describes the synthesis of novel sulfonamide derivatives, highlighting their in vitro anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. A particular compound demonstrated potent cytotoxicity against breast cancer cell lines, suggesting the potential of these sulfonamide derivatives in cancer therapy (Ghorab et al., 2015).
PI3K/mTOR Dual Inhibition
Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors led to the identification of potent and efficacious compounds in vitro and in vivo. Efforts to improve metabolic stability through the exploration of 6,5-heterocycles as alternatives to benzothiazole rings were detailed, demonstrating the significance of structural modification in enhancing drug profiles (Stec et al., 2011).
Anti-inflammatory Activity
A study on the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides reported significant anti-inflammatory activity. Among the derivatives, specific compounds showed pronounced effects, indicating their potential as anti-inflammatory agents (Sunder & Maleraju, 2013).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O4S2/c1-12(2)13-3-6-15(7-4-13)32(29,30)18-10-24-21(26-20(18)28)31-11-19(27)25-14-5-8-17(23)16(22)9-14/h3-10,12H,11H2,1-2H3,(H,25,27)(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGBYAGHKKQZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

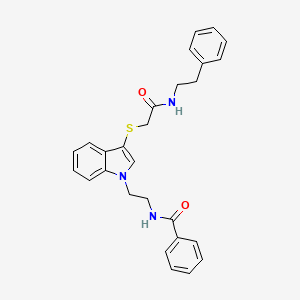


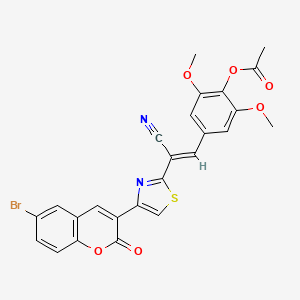
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2518398.png)

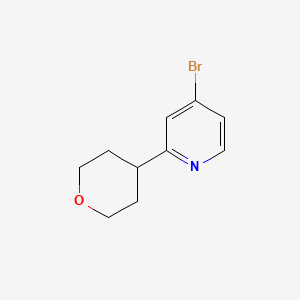
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide](/img/structure/B2518407.png)
![1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2518408.png)
![2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2518409.png)
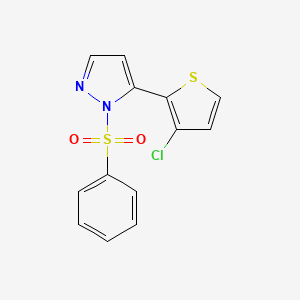
![2-((2-Chlorophenyl)sulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2518411.png)
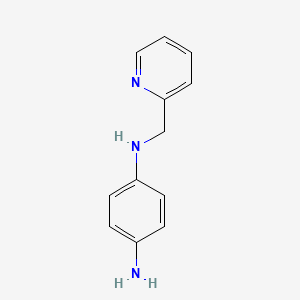
![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2S)-2-[(2R,3S,4R,5S,6S)-6-(acetyloxymethyl)-3,5-dihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B2518416.png)